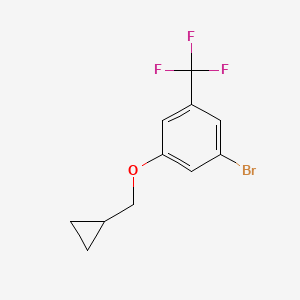

1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene

Description

1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene (CAS 1243313-06-5) is a brominated aromatic compound with the molecular formula C₁₀H₈BrF₃O and a molecular weight of 281.07 g/mol . The molecule features three distinct substituents on the benzene ring:

- Bromine at position 1 (leaving group for nucleophilic substitution or cross-coupling reactions).

- Cyclopropylmethoxy (-OCH₂C₃H₅) at position 3, contributing steric bulk and moderate electron-donating effects via the ether oxygen.

- Trifluoromethyl (-CF₃) at position 5, a strong electron-withdrawing group that polarizes the aromatic ring and activates the bromine for substitution reactions.

This compound is used in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations due to its reactive bromine atom .

Properties

IUPAC Name |

1-bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF3O/c12-9-3-8(11(13,14)15)4-10(5-9)16-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECQVMRJFMJUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brominating Agents and Conditions

A key step is the selective bromination of the aromatic ring. The preferred brominating agents are those that release the electrophilic bromine species (Br⁺) in an acid medium without generating free bromine or strong acids that reduce selectivity and yield.

- N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBI) are effective brominating agents that release Br⁺ electrophile under mild acidic conditions.

- The reaction is typically conducted in the presence of a weak acid to facilitate electrophilic aromatic substitution.

- Use of bromine (Br₂) or reagents that release HBr or H⁺ ions during the reaction results in lower selectivity and yield.

This bromination method ensures that the bromine atom is introduced selectively at the desired position on the trifluoromethyl-substituted benzene ring.

The introduction of the cyclopropylmethoxy group is achieved by etherification, which involves:

- Reacting the brominated intermediate with cyclopropylmethanol or a suitable cyclopropylmethoxy precursor.

- Typically, this step requires a base to deprotonate the alcohol and promote nucleophilic substitution on the aromatic ring.

- Conditions are optimized to avoid side reactions and preserve the trifluoromethyl and bromine substituents.

The etherification step completes the synthesis by attaching the cyclopropylmethoxy group at the 3-position of the benzene ring.

Summary of Preparation Method

Research Findings on Preparation

- The use of NBS in acidic medium for bromination provides high regioselectivity and yield, minimizing formation of by-products.

- The trifluoromethyl group enhances the stability and lipophilicity of the molecule, which influences the reactivity during bromination and etherification.

- The cyclopropylmethoxy group is introduced under mild conditions to prevent decomposition or substitution of other functional groups.

- Multi-step synthesis requires careful purification after each step to ensure product purity and yield suitable for pharmaceutical intermediate use.

Physical and Chemical Data Relevant to Preparation

| Parameter | Value |

|---|---|

| Molecular Formula | C11H10BrF3O |

| Molecular Weight | 295.09 g/mol |

| CAS Number | 1369928-61-9 |

| SMILES | C1CC1COC2=CC(=CC(=C2)C(F)(F)F)Br |

| Solubility | 0.0293 mg/ml (moderate) |

| Log P (lipophilicity) | ~3.9 (consensus) |

| Stability | Stable under mild acidic conditions for bromination |

Chemical Reactions Analysis

1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alcohols or alkanes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene is being investigated for its potential as a therapeutic agent. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and potentially increasing biological activity. Preliminary studies suggest that compounds with similar structures may interact favorably with specific biological targets, including enzymes and receptors involved in disease mechanisms.

Anticancer Research

Research has indicated that this compound may exhibit anticancer properties. Its structural features allow it to interact with cellular mechanisms that regulate growth and proliferation. Ongoing studies aim to elucidate these interactions and their implications for cancer treatment .

Material Science

The unique properties of 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene also make it suitable for applications in material science. Its ability to participate in various chemical reactions allows for the development of new materials with tailored properties, which could be beneficial in creating advanced polymers or coatings.

Case Study: Anticancer Activity

A study focusing on the anticancer activity of compounds similar to 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene demonstrated promising results in inhibiting tumor growth in vitro. The mechanism of action was linked to the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a lead compound for further drug development .

Case Study: Material Properties

Research on the application of this compound in material science revealed its effectiveness as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical strength. The incorporation of trifluoromethyl groups was found to significantly improve the performance characteristics of the resulting materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropylmethoxy group may contribute to the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Electronic Effects on Bromine Reactivity

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group at position 5 in the target compound activates the bromine at position 1 for substitution by stabilizing the transition state through resonance withdrawal. However, substituents like nitro (-NO₂) (e.g., 1-Bromo-3-nitro-5-trifluoromethylbenzene) overly deactivate the ring, making bromine less reactive .

- Electron-Donating Groups (EDGs): The cyclopropylmethoxy group (-OCH₂C₃H₅) at position 3 provides weak electron donation via oxygen lone pairs, balancing the CF₃’s withdrawal.

Biological Activity

Overview

1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene, with the CAS number 1369928-61-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom and a trifluoromethyl group, which contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C10H10BrF3O

- Molecular Weight : 305.09 g/mol

- Physical State : Liquid

- Boiling Point : Not specified in available literature

- Purity : Typically >95% in commercial preparations .

Biological Activity

The biological activity of 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit tumor cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation.

- Cell Line Studies : Research involving various cancer cell lines, such as HeLa (cervical cancer) and L1210 (murine leukemia), has demonstrated that similar compounds can induce apoptosis and inhibit cell growth at micromolar concentrations .

- IC50 Values : While specific IC50 values for 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene are not readily available, related compounds have shown IC50 values ranging from 9.6 μM to over 40 μM in different assays .

The biological activity of this compound may be attributed to several factors:

- Electrophilic Nature : The presence of the bromine atom enhances the electrophilic character of the molecule, potentially allowing it to react with nucleophiles within biological systems.

- Trifluoromethyl Group : This group is known to influence lipophilicity and bioavailability, which can enhance the compound's interaction with cellular targets.

Case Studies and Research Findings

- In Vitro Studies : A study examining the antiproliferative effects of structurally similar compounds on human cancer cells demonstrated significant growth inhibition, suggesting that 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene may share similar properties .

- Structure-Activity Relationship (SAR) : Research into SAR for compounds containing trifluoromethyl groups has revealed that modifications to the benzene ring can significantly alter their biological efficacy. This underscores the importance of chemical structure in determining pharmacological properties .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 1-bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene core. A feasible route is:

Bromination : Introduce bromine at the para position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) .

Trifluoromethyl Installation : Employ cross-coupling reactions (e.g., Kumada or Suzuki coupling) with CF₃-containing reagents under Pd catalysis .

Cyclopropylmethoxy Introduction : Use nucleophilic aromatic substitution (SNAr) with cyclopropylmethanol under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Key Factors Affecting Yields :

- Catalyst Selection : PdCl₂(PPh₃)₂ improves coupling efficiency for trifluoromethyl groups .

- Temperature : SNAr reactions require elevated temperatures (80–100°C) to overcome steric hindrance from the cyclopropane ring .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Resolve aromatic proton splitting patterns (e.g., coupling constants for bromine and trifluoromethyl groups) and confirm cyclopropylmethoxy integration .

- ¹⁹F NMR : Identifies the trifluoromethyl signal (δ ~ -60 ppm) and monitors fluorine-containing byproducts .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 309.0) and detects isotopic patterns for bromine .

- X-ray Crystallography : Resolves steric effects of the cyclopropane ring and confirms regiochemistry .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The CF₃ group is strongly electron-withdrawing, which:

- Deactivates the Ring : Reduces electrophilic substitution rates but stabilizes intermediates in Pd-catalyzed couplings .

- Directs Reactivity : Meta-directing properties guide subsequent substitutions (e.g., bromine placement) .

- Enhances Stability : Improves thermal stability during high-temperature reactions (e.g., Suzuki couplings at 120°C) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during nucleophilic substitutions involving the cyclopropylmethoxy group?

Methodological Answer:

- Base Optimization : Bulky bases (e.g., DBU) reduce side reactions by deprotonating the nucleophile without attacking the cyclopropane ring .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, minimizing decomposition of sterically hindered intermediates .

- Protecting Groups : Temporarily mask the cyclopropylmethoxy group (e.g., silylation) during multi-step syntheses .

Q. How do competing pathways affect regioselectivity in electrophilic substitutions?

Methodological Answer: Regioselectivity is governed by substituent electronic effects:

- CF₃ Group : Strongly meta-directing, favoring bromination at the para position relative to CF₃ .

- Cyclopropylmethoxy : Electron-donating via resonance but sterically bulky, potentially diverting electrophiles to less hindered positions .

- Contradictions : In some cases, steric effects dominate over electronic directing (e.g., bromine addition ortho to CF₃ under high-temperature conditions) .

Q. What computational methods predict substituent electronic effects on the benzene ring?

Methodological Answer:

- DFT Calculations : Model charge distribution (Mulliken charges) and frontier molecular orbitals to predict reactive sites .

- Molecular Dynamics (MD) : Simulate steric interactions between the cyclopropane ring and incoming reagents .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose synthetic routes by analyzing substituent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.